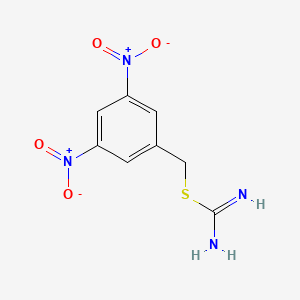
3,5-Dinitrobenzyl imidothiocarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dinitrobenzyl imidothiocarbamate: is an organic compound characterized by the presence of two nitro groups attached to a benzyl ring and an imidothiocarbamate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dinitrobenzyl imidothiocarbamate typically involves the reaction of 3,5-dinitrobenzyl chloride with imidothiocarbamate under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions: 3,5-Dinitrobenzyl imidothiocarbamate undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The benzyl chloride moiety can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Bases like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Formation of dinitro derivatives with additional oxygen-containing functional groups.
Reduction: Formation of 3,5-diaminobenzyl imidothiocarbamate.
Substitution: Formation of various substituted benzyl imidothiocarbamates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: 3,5-Dinitrobenzyl imidothiocarbamate is used as a reagent in organic synthesis for the preparation of various derivatives. It is also used in the study of reaction mechanisms and kinetics.
Biology: In biological research, this compound is used to study the effects of nitro and imidothiocarbamate groups on biological systems. It is also used in the development of new biochemical assays.
Medicine: The compound has potential applications in medicinal chemistry for the development of new therapeutic agents. Its unique structure allows for the exploration of new drug candidates with specific biological activities.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and intermediates for various applications.
Mecanismo De Acción
The mechanism of action of 3,5-Dinitrobenzyl imidothiocarbamate involves the interaction of its nitro and imidothiocarbamate groups with specific molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species that can interact with cellular components. The imidothiocarbamate moiety can interact with proteins and enzymes, potentially inhibiting their activity or altering their function.
Comparación Con Compuestos Similares
3,5-Dinitrobenzoic acid: Similar in structure but lacks the imidothiocarbamate moiety.
3,5-Dinitrobenzoyl chloride: Similar in structure but contains a benzoyl chloride group instead of the imidothiocarbamate moiety.
3,5-Dinitrobenzyl chloride: Similar in structure but lacks the imidothiocarbamate moiety.
Uniqueness: 3,5-Dinitrobenzyl imidothiocarbamate is unique due to the presence of both nitro groups and the imidothiocarbamate moiety. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C8H8N4O4S |
|---|---|
Peso molecular |
256.24 g/mol |
Nombre IUPAC |
(3,5-dinitrophenyl)methyl carbamimidothioate |
InChI |
InChI=1S/C8H8N4O4S/c9-8(10)17-4-5-1-6(11(13)14)3-7(2-5)12(15)16/h1-3H,4H2,(H3,9,10) |
Clave InChI |
XVPWMFYSWUSPDS-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])CSC(=N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



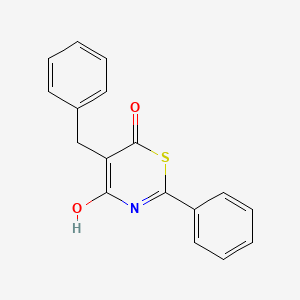

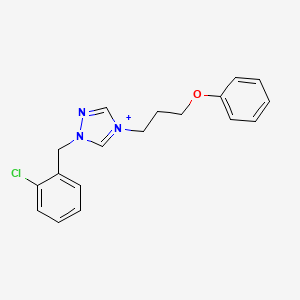
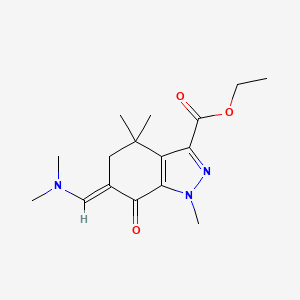
![N-[1-(4-chlorophenyl)ethyl]-1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13367871.png)
![6-(3-Methyl-1-benzofuran-2-yl)-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367880.png)
![5-isopropyl-2-(1H-pyrrol-1-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B13367883.png)
![3-[(dimethylamino)methyl]-1-methylthieno[3,4-c][2]benzothiepin-10(5H)-one](/img/structure/B13367886.png)
![5-((4-Bromo-2-fluorophenyl)(pyrrolidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B13367893.png)
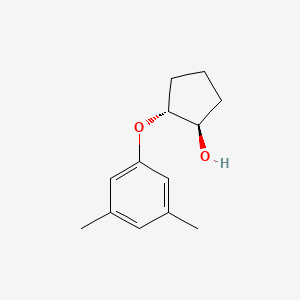
![6-(5-Bromopyridin-3-yl)-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367916.png)
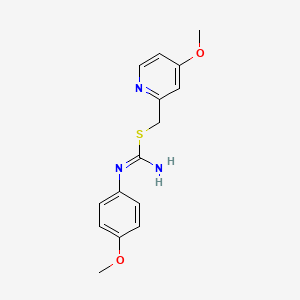
![N-{1-acetyl-2-[(4-ethoxyphenyl)sulfanyl]-1H-indol-3-yl}acetamide](/img/structure/B13367925.png)
